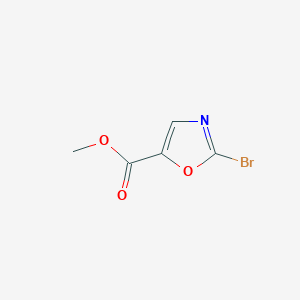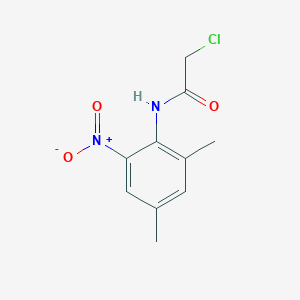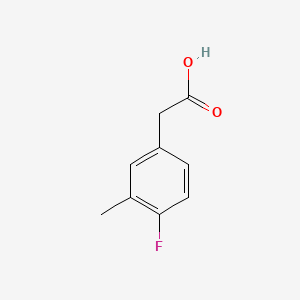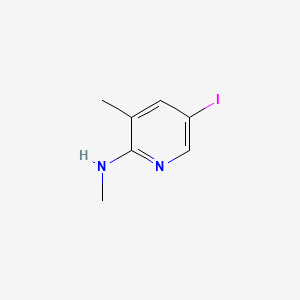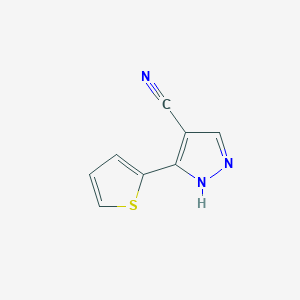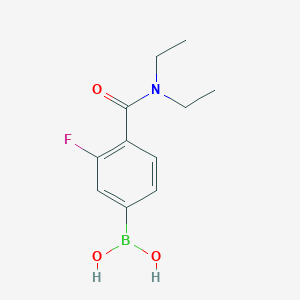
(4-(ジエチルカルバモイル)-3-フルオロフェニル)ボロン酸
概要
説明
“(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid” is a laboratory chemical with the CAS Number: 874289-14-2. It has a molecular weight of 239.05 and its IUPAC name is 4-[(diethylamino)carbonyl]-3-fluorophenylboronic acid . The compound is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The molecular structure of “(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid” is represented by the formula C11H15BFNO3 . The InChI code for this compound is 1S/C11H15BFNO3/c1-3-14(4-2)11(15)9-6-5-8(12(16)17)7-10(9)13/h5-7,16-17H,3-4H2,1-2H3 .
Chemical Reactions Analysis
Boronic acids, including “(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid”, play a significant role in synthetic chemistry. They are involved in various transformations, including the Petasis reaction, C-N and C-O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation . Boronic acids are also investigated as reversible covalent inhibitors .
Physical and Chemical Properties Analysis
“(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid” is a solid compound . It is typically stored in an inert atmosphere at room temperature .
科学的研究の応用
鈴木・宮浦クロスカップリング反応
この化合物は、鈴木・宮浦クロスカップリング反応における重要な成分であるボロン酸誘導体です。これらの反応は、医薬品やポリマーを含むさまざまな有機化合物の合成において極めて重要です。 ジエチルカルバモイル基の存在は、カップリング反応の反応性と選択性に影響を与える可能性があります .
センシングアプリケーション
ボロン酸は、ジオールやフッ化物またはシアン化物アニオンなどのルイス塩基と相互作用するため、センシングアプリケーションで役立ちます。これらは、均一アッセイと不均一検出システムの両方で使用できます。 この特定の誘導体は、特定の生体分子または環境分析物の検出のために調整できます .
生物学的標識
ボロン酸のジオール相互作用能力により、生物学的標識に使用できます。 これらは、細胞表面の炭水化物など、ジオール基を含む生体分子に結合し、生物学的調査における可視化と追跡を可能にします .
タンパク質操作と修飾
ボロン酸は、ジオール含有側鎖を持つタンパク質と可逆的な共有結合を形成できます。 この特性は、タンパク質機能の理解と治療薬の開発に不可欠なタンパク質操作と修飾技術で活用されています .
分離技術
この化合物はジオールと結合する能力があり、分離技術で利用できます。 たとえば、アフィニティクロマトグラフィーで、複雑な混合物から糖タンパク質やその他のジオール含有分子を分離および精製するために使用できます .
治療法の開発
ボロン酸と生体分子の相互作用は、治療法の開発の可能性を開きます。 これらは、酵素阻害剤として機能するか、特に癌細胞の標的化や糖尿病の管理のために薬物送達システムで使用できます .
グリコシル化分子の電気泳動
ボロン酸は、タンパク質や核酸のグリコシル化型と非グリコシル化型の区別に使用できます。 この誘導体は、糖尿病研究で関連するグリコシル化の程度を分析するために、電気泳動で使用できます .
制御放出システム
このボロン酸誘導体をポリマーに組み込むことで、グルコースレベルに応答する材料の開発につながります。 このような材料は、インスリンの制御放出に有望であり、糖尿病管理の潜在的な進歩を提供します .
Safety and Hazards
“(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid” is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . In case of contact, rinse thoroughly with plenty of water and consult a physician .
将来の方向性
The future directions for “(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid” and other boronic acids include their increasing use in approved drugs, biochemical tools, and in the development of therapeutics . They are also being used for electrophoresis of glycated molecules, as building materials for microparticles for analytical methods, and in polymers for the controlled release of insulin .
作用機序
Target of Action
Boronic acids are often used in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and other organic groups in these reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, (4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid would participate in two key steps: oxidative addition and transmetalation . In oxidative addition, palladium would form a new bond with an organic group. In transmetalation, the boronic acid group of (4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid would be transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests that it could play a role in the synthesis of various organic compounds .
Result of Action
Given its potential role in Suzuki–Miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds .
Action Environment
Suzuki–miyaura cross-coupling reactions are known for their mild and functional group tolerant reaction conditions , which suggests that the compound might exhibit stability and efficacy under a variety of conditions.
生化学分析
Biochemical Properties
(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the field of proteomics. It interacts with enzymes, proteins, and other biomolecules, often acting as an inhibitor or modulator. For instance, boronic acids are known to form reversible covalent bonds with serine proteases, which are enzymes that play a vital role in various physiological processes . The interaction between (4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid and these enzymes can inhibit their activity, thereby affecting the biochemical pathways they regulate.
Cellular Effects
The effects of (4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid on cells are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of serine proteases by (4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid can lead to alterations in cell signaling pathways that depend on these enzymes . Additionally, changes in gene expression and cellular metabolism can result from the compound’s interaction with other cellular proteins and enzymes.
Molecular Mechanism
At the molecular level, (4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid exerts its effects through binding interactions with biomolecules. The compound’s boronic acid group forms reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression, as the inhibited enzymes may be involved in transcriptional regulation. Furthermore, the compound can modulate the activity of other proteins by binding to their active sites or allosteric sites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that boronic acids can undergo hydrolysis, leading to the formation of inactive products . This degradation can affect the compound’s efficacy in long-term experiments, necessitating careful consideration of its stability when designing experiments.
Dosage Effects in Animal Models
The effects of (4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes . For instance, the inhibition of serine proteases can disrupt the normal functioning of metabolic pathways that rely on these enzymes, leading to alterations in metabolite levels.
Transport and Distribution
The transport and distribution of (4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, binding proteins can facilitate the distribution of the compound to different cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of (4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules in various subcellular environments . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research.
特性
IUPAC Name |
[4-(diethylcarbamoyl)-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-3-14(4-2)11(15)9-6-5-8(12(16)17)7-10(9)13/h5-7,16-17H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEVVMUOQIUNFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N(CC)CC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660196 | |
| Record name | [4-(Diethylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-14-2 | |
| Record name | [4-(Diethylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 4-[2-(3-aminophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1387834.png)
![6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1387835.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1387838.png)
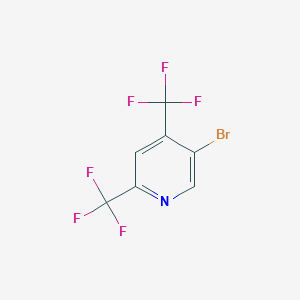
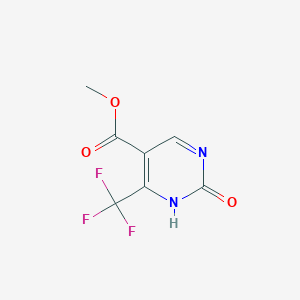
![1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone](/img/structure/B1387842.png)
